molecular formula C13H12N2O4S B6110676 2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid

2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid

Cat. No.: B6110676
M. Wt: 292.31 g/mol
InChI Key: QSNBNPUPQCVDPS-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid is an organic compound that belongs to the class of aryloxyphenoxypropionic acids. These compounds are characterized by the presence of a phenoxypropionic acid moiety that is para-substituted with an aryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid is unique due to its thiazole moiety, which imparts distinct biological activities and potential therapeutic applications. This sets it apart from other aryloxyphenoxypropionic acids that may lack such diverse biological properties .

Properties

IUPAC Name

2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-7(12(17)18)19-9-4-2-8(3-5-9)6-10-11(16)15-13(14)20-10/h2-7H,1H3,(H,17,18)(H2,14,15,16)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNBNPUPQCVDPS-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.